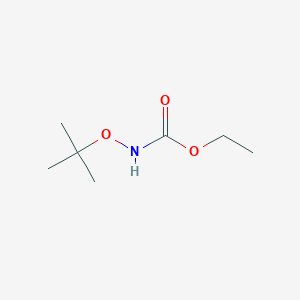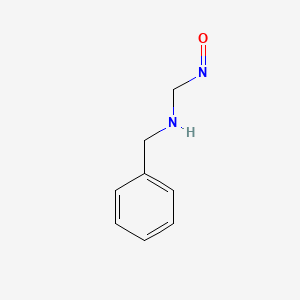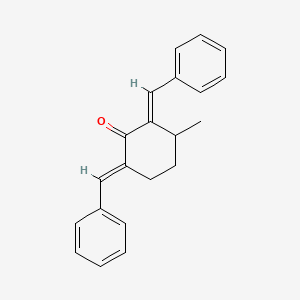
(2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two benzylidene groups attached to a cyclohexanone ring, making it a valuable subject of study in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting benzaldehyde with 3-methylcyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzylidene groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted benzylidene derivatives.
科学研究应用
(2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by regulating the expression of microRNAs and genes involved in cell cycle and apoptosis . The compound’s effects are mediated through its interaction with cellular proteins and signaling pathways, leading to the inhibition of cell proliferation and induction of cell death.
相似化合物的比较
Similar Compounds
(2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)-cyclohexanone: A synthetic curcumin analogue with anti-tumor properties.
(2E,6E)-2,6-bis(2-(trifluoromethyl)benzylidene)cyclohexanone: Known for its wound healing properties.
Uniqueness
(2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one is unique due to its specific structural features and the presence of two benzylidene groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
42019-89-6 |
|---|---|
分子式 |
C21H20O |
分子量 |
288.4 g/mol |
IUPAC 名称 |
(2E,6E)-2,6-dibenzylidene-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H20O/c1-16-12-13-19(14-17-8-4-2-5-9-17)21(22)20(16)15-18-10-6-3-7-11-18/h2-11,14-16H,12-13H2,1H3/b19-14+,20-15+ |
InChI 键 |
CLIGIHASZVYIMB-PXXPDPNMSA-N |
手性 SMILES |
CC\1CC/C(=C\C2=CC=CC=C2)/C(=O)/C1=C/C3=CC=CC=C3 |
规范 SMILES |
CC1CCC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


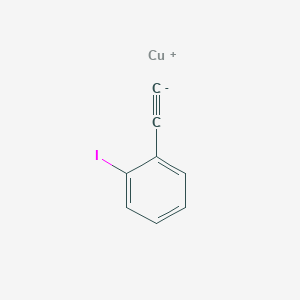
silyl sulfate](/img/structure/B14652319.png)
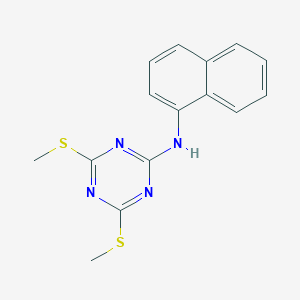
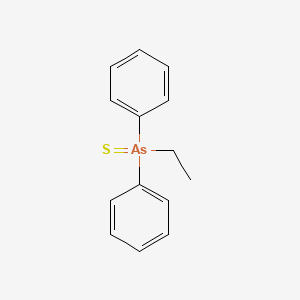
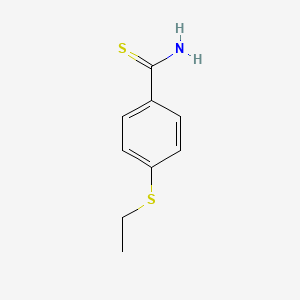
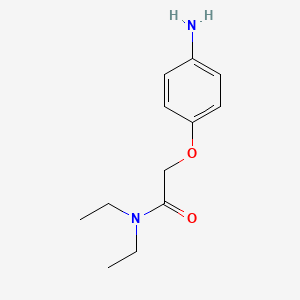
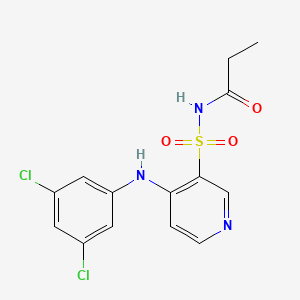
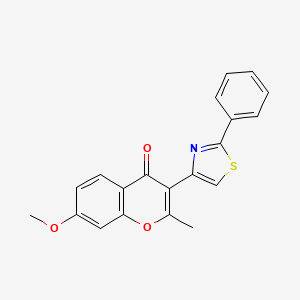
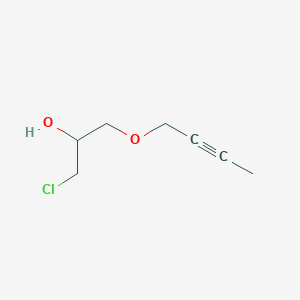
![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
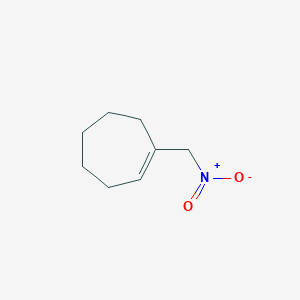
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)
